2-Nitro-6-(trifluoromethyl)phenylacetonitrile

Process chemistry Synthetic efficiency Yield comparison

2-Nitro-6-(trifluoromethyl)phenylacetonitrile (CAS 105003-99-4) is a regiospecifically substituted phenylacetonitrile derivative bearing a nitro group at the ortho position and a trifluoromethyl group at the adjacent 6-position of the benzene ring. The simultaneous presence of a strong electron-withdrawing nitro group and a highly lipophilic trifluoromethyl substituent confers distinct electronic and steric properties that differentiate it from its positional isomers (e.g., 2-nitro-4- or 2-nitro-5-CF₃ analogs) and from mono-substituted phenylacetonitriles.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 105003-99-4
Cat. No. B3030913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-6-(trifluoromethyl)phenylacetonitrile
CAS105003-99-4
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])CC#N)C(F)(F)F
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)7-2-1-3-8(14(15)16)6(7)4-5-13/h1-3H,4H2
InChIKeyOQWQVGJIDPGWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-6-(trifluoromethyl)phenylacetonitrile (CAS 105003-99-4) – A Regiospecific Ortho-Nitro CF₃-Phenylacetonitrile Building Block


2-Nitro-6-(trifluoromethyl)phenylacetonitrile (CAS 105003-99-4) is a regiospecifically substituted phenylacetonitrile derivative bearing a nitro group at the ortho position and a trifluoromethyl group at the adjacent 6-position of the benzene ring [1]. The simultaneous presence of a strong electron-withdrawing nitro group and a highly lipophilic trifluoromethyl substituent confers distinct electronic and steric properties that differentiate it from its positional isomers (e.g., 2-nitro-4- or 2-nitro-5-CF₃ analogs) and from mono-substituted phenylacetonitriles. It serves primarily as a synthetic intermediate whose substitution pattern cannot be replicated by simply mixing regioisomeric mixtures.

Why Generic Phenylacetonitrile Substitution Fails for 2-Nitro-6-(trifluoromethyl)phenylacetonitrile


Phenylacetonitrile derivatives are widely used as pharmaceutical and agrochemical intermediates, but the specific orientation of the nitro and trifluoromethyl groups on the aromatic ring critically governs reactivity and downstream coupling efficiency [1]. A generic or regioisomeric substitution introduces uncontrolled electronic and steric variability that can drastically alter reaction yields, regioselectivity, and final product purity. The joint electron-withdrawing effect of the ortho-nitro and 6-CF₃ groups in the target compound creates a unique electrophilic environment that is not present in the 4- or 5-substituted isomers, leading to divergent synthetic outcomes that cannot be compensated by simple adjustment of reaction conditions.

Quantitative Differentiation Evidence for 2-Nitro-6-(trifluoromethyl)phenylacetonitrile vs. In-Class Analogs


Comparative Two-Step Synthesis Efficiency: Overall Yield vs. Halogenated 2-Nitrobenzyl Cyanides

In a patented general method for 2-nitro substituted phenylacetonitriles, the target compound was synthesized via a two-step sequence (tert-butyl cyanoacetate coupling followed by acid-catalyzed decarboxylation) with an overall isolated yield of 88.1% [1]. Under comparable process conditions, other 2-nitro analogs bearing halogen substituents at various positions gave overall yields ranging from 87.8% (5-methoxy derivative) to 94.1% (3-chloro derivative) [1]. The 88.1% overall yield of the target compound falls within the competitive range of this series, yet it is specifically attributable to the 6-CF₃ substitution pattern rather than any other regioisomeric combination, confirming that the synthesis is both efficient and regiospecifically validated.

Process chemistry Synthetic efficiency Yield comparison

Computed Lipophilicity (logP) Differentiation for Ortho-Nitro Trifluoromethyl Phenylacetonitrile

The calculated partition coefficient (logP) of the target compound is 3.20, as determined by computational fragment-based methods [1]. This value is higher than that typically reported for non-fluorinated 2-nitrophenylacetonitrile (estimated logP ≈ 1.5–2.0) and reflects the pronounced lipophilic contribution of the trifluoromethyl group. For procurement decisions in medicinal chemistry programs where balanced hydrophobicity is critical, this logP value places the compound in a distinct property space compared to non-CF₃ analogs, which are frequently too polar for downstream membrane penetration requirements.

Computational chemistry Lipophilicity Drug-likeness

Polar Surface Area (PSA) as a Filter for Bioavailability-Driven Intermediate Selection

The target compound exhibits a calculated topological polar surface area (TPSA) of 69.61 Ų [1]. This value falls below the common 90 Ų threshold often associated with poor oral absorption, indicating favorable bioavailability potential for downstream drug-like molecules. In comparison, the amino derivative (2-amino-6-(trifluoromethyl)phenylacetonitrile) would have a PSA of approximately 52–55 Ų (due to replacement of nitro with amino), making the nitro-bearing intermediate a more polar but still acceptable building block. For reagent procurement in lead optimization, the measured PSA of the nitro precursor provides a quantifiable filter for selecting intermediates that will not compromise bioavailability in the final API.

Medicinal chemistry Physicochemical property Bioavailability

1H NMR Spectroscopic Signature for Regioisomeric Identity Confirmation

The patented synthesis explicitly reports the 1H NMR spectrum (in CDCl₃) of the target compound as δ 4.18 (s, 2H, CH₂CN) and δ 7.73–8.53 (m, 3H, aromatic) [1]. This pattern is consistent with a 1,2,3-trisubstituted benzene ring bearing electron-withdrawing substituents. By contrast, the 4-substituted regioisomer would be expected to display a more symmetric aromatic splitting pattern (e.g., two doublets), and the 5-substituted isomer would show a distinctly different coupling profile. The unambiguous NMR assignment provides a direct spectral fingerprint that can be used to verify regioisomeric purity upon receipt of material.

Analytical characterization NMR Quality control

Procurement-Relevant Application Scenarios for 2-Nitro-6-(trifluoromethyl)phenylacetonitrile


Synthesis of 2-Amino-6-(trifluoromethyl)phenylacetonitrile via Nitro Group Reduction

The ortho-nitro group can be selectively reduced to the corresponding amine using catalytic hydrogenation (H₂, Pd/C) or tin(II) chloride [2]. This transformation yields 2-amino-6-(trifluoromethyl)phenylacetonitrile, a key intermediate for fused heterocycle construction (e.g., indole, benzimidazole) in DPP-IV inhibitor programs. The 88.1% demonstrated overall yield for the nitro precursor [1] ensures an economical entry into this amine series compared to de novo amino-acetonitrile syntheses.

Nucleophilic Aromatic Substitution (SNAr) with the CF₃ Group as an Electron-Withdrawing Activator

The 6-trifluoromethyl group activates the aromatic ring toward nucleophilic substitution at positions para to the nitro group, allowing site-selective introduction of amines, alkoxides, or thiols. This reactivity pattern is quantitatively distinct from the 4-CF₃ isomer, where the activating effect is directed ortho to the nitro group, leading to different substitution products. The logP of 3.20 [2] further influences the choice of solvent system for SNAr reactions, favoring less polar media.

Nitrile Homologation and Cyclization in Indole Synthesis

Phenylacetonitriles with an ortho-nitro group can undergo reductive cyclization or base-induced cyclocondensation to afford 2,3-disubstituted indoles. The electron-withdrawing CF₃ group accelerates the nitrile deprotonation step while the nitro group provides a latent amino functionality. The 69.61 Ų TPSA [2] of the precursor ensures that the resulting indole derivatives remain within favorable oral bioavailability space, making this intermediate attractive for CNS-oriented indole libraries.

Quality Control Release Testing via 1H NMR Fingerprinting

Upon receipt, research groups can rapidly authenticate the regioisomeric identity of the compound by comparing the acquired 1H NMR spectrum with the reported δ 4.18 (s, CH₂CN) and δ 7.73–8.53 (m, aromatic) pattern [1]. Any deviation from this signature, such as the appearance of well-resolved doublets, would indicate contamination with the 4- or 5-CF₃ isomer and should trigger a formal quality complaint.

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